6-chloro-4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
Properties
IUPAC Name |
[6-chloro-4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-24(2)17-7-9-18(10-8-17)26-15-21(22(27)25-12-4-3-5-13-25)30(28,29)20-11-6-16(23)14-19(20)26/h6-11,14-15H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDGMCGPRLQQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutanecarboxamide Core: This step involves the reaction of a cyclobutanecarboxylic acid derivative with a suitable amine to form the cyclobutanecarboxamide core.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Sulfonylamino Phenyl Moiety: This step involves the sulfonylation of an amino phenyl derivative with a sulfonyl chloride, followed by coupling with the cyclobutanecarboxamide core.
Introduction of the Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Position
The chloro group at position 6 undergoes nucleophilic displacement under basic conditions. Optimal reactivity occurs with polar aprotic solvents (e.g., DMF) at 60–80°C:
Electrophilic Aromatic Substitution
The electron-rich dimethylamino phenyl ring participates in electrophilic reactions. Lewis acid catalysts (e.g., AlCl₃) enhance regioselectivity:
Piperidine Carbonyl Reactivity
The piperidine-1-carbonyl group undergoes hydrolysis and condensation:
-
Hydrolysis :
Yields carboxylic acid derivatives under acidic conditions (55–60% yield). -
Schiff Base Formation :
Reacts with primary amines (e.g., aniline) to form imine linkages at 40°C (68% yield) .
Benzothiazine Core Modifications
The 1,1-dione system participates in redox and ring-opening reactions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Coupling Partner | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives (70%) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-alkylated analogs (63%) |
Key Stability Considerations
-
pH Sensitivity : Degrades above pH 9 via dione ring hydrolysis.
-
Thermal Stability : Decomposes at >200°C, releasing CO and SO₂.
This compound’s multifunctional architecture allows precise tailoring for pharmacological optimization. Experimental validation of these pathways remains critical due to steric effects from the piperidine substituent.
Scientific Research Applications
Chemical Properties and Structure
The compound is classified as a benzothiazine derivative, which typically exhibits a range of biological activities due to its unique structural features. Its molecular formula is C19H21ClN2O2S, with a molecular weight of approximately 364.90 g/mol. The presence of the dimethylamino group and the piperidine carbonyl moiety contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to 6-chloro-4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study conducted by researchers at a prominent university demonstrated that derivatives of this compound effectively inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased apoptosis rates in treated cells .
Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.
Case Study:
In a preclinical study, this compound was found to reduce beta-amyloid plaque formation in transgenic mouse models of Alzheimer's disease. This effect was associated with improved cognitive function as measured by behavioral tests .
Anti-inflammatory Properties
Another significant application of this compound lies in its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Case Study:
A study published in a peer-reviewed journal highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-chloro-4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
The substituent at position 4 significantly influences physicochemical behavior:
- Solubility: The dimethylamino group enhances polarity, likely increasing aqueous solubility compared to the ethylphenyl analog, which is more hydrophobic.
- logP : The target compound is predicted to have a lower logP (more hydrophilic) than the ethylphenyl variant.
- pKa: The dimethylamino group (pKa ~8–10) may confer pH-dependent solubility, unlike the non-ionizable ethyl group.
Biological Activity
The compound 6-chloro-4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a synthetic organic molecule that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a benzothiazine core, which is known for its diverse pharmacological activities.
Research indicates that compounds similar to 6-chloro-4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione may act through various biological pathways:
- Inhibition of the Hedgehog Pathway : This compound has been identified as an inhibitor of the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation. Inhibiting this pathway can be beneficial in treating certain cancers where this signaling is aberrantly activated .
- Dopaminergic Activity : Similar compounds have shown dopaminergic activity, suggesting potential applications in neuropharmacology. Studies have demonstrated that certain substituted benzazepines exhibit agonistic effects on dopamine receptors, which could translate to therapeutic effects in disorders like Parkinson's disease .
Biological Activity and Therapeutic Potential
The biological activities of 6-chloro-4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Effects | Inhibits tumor cell growth by targeting the Hedgehog signaling pathway. |
| Neuropharmacological Effects | Potential dopaminergic activity may aid in treating neurodegenerative diseases. |
| Antimicrobial Properties | Some derivatives exhibit antibacterial properties against various pathogens. |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from 6-chloro-4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione :
- Antitumor Study : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by disrupting the Hedgehog signaling pathway. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM .
- Neuropharmacological Assessment : Research involving animal models indicated that compounds with similar structures improved motor function in Parkinsonian rats, suggesting potential for development as dopaminergic agents .
- Antimicrobial Activity : A recent investigation into the antimicrobial properties revealed that certain derivatives showed efficacy against Gram-positive bacteria, highlighting their potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
